Product packaging for (2E,4Z)-Deca-2,4-dienyl isovalerate(Cat. No.:CAS No. 56699-32-2)

(2E,4Z)-Deca-2,4-dienyl isovalerate

Cat. No.: B13765611
CAS No.: 56699-32-2
M. Wt: 238.37 g/mol
InChI Key: BFONWEJKMSLMCY-QNRZBPGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4Z)-Deca-2,4-dienyl isovalerate (CAS 56699-32-2) is a fatty alcohol ester of significant interest in flavor and fragrance research. This compound is a natural constituent identified in the essential oil of the cypress tree, where it contributes a distinctive woody and fruity note, reminiscent of juniper berries . Its defined structure, C15H26O2 with a molecular weight of 238.37 g/mol, makes it a valuable reference standard for analytical studies . Researchers utilize this compound to study its role in complex natural matrices and to understand the structure-odor relationships of unsaturated esters. Its organoleptic properties are characterized by a deep-fat, chicken, or meaty aroma at higher concentrations, with citrus, orange, or grapefruit notes at lower thresholds . In vitro studies and computational ADMET predictions suggest this compound has high human intestinal absorption and blood-brain barrier penetration, making it a candidate for specific investigational research . This product is intended for analytical and laboratory research applications only and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B13765611 (2E,4Z)-Deca-2,4-dienyl isovalerate CAS No. 56699-32-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56699-32-2

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

[(2E,4Z)-deca-2,4-dienyl] 3-methylbutanoate

InChI

InChI=1S/C15H26O2/c1-4-5-6-7-8-9-10-11-12-17-15(16)13-14(2)3/h8-11,14H,4-7,12-13H2,1-3H3/b9-8-,11-10+

InChI Key

BFONWEJKMSLMCY-QNRZBPGKSA-N

Isomeric SMILES

CCCCC/C=C\C=C\COC(=O)CC(C)C

Canonical SMILES

CCCCCC=CC=CCOC(=O)CC(C)C

Origin of Product

United States

Biological Significance and Behavioral Modulations Elicited by 2e,4z Deca 2,4 Dienyl Isovalerate

Identification of Target Insect Species and Taxonomical Distribution of Responsiveness

There is currently no specific information available in the reviewed scientific literature to identify lepidopteran species that exhibit behavioral responses to (2E,4Z)-Deca-2,4-dienyl isovalerate.

Data not available.

Data not available.

Quantitative and Qualitative Analysis of Induced Behavioral Responses

Without identified target species, no quantitative or qualitative analysis of behavioral responses can be provided.

Data not available.

Data not available.

Data not available.

Neuroethological Investigations of Pheromone Perception and Processing

The perception of chemical cues such as this compound is a complex process that begins at the periphery with the detection of the molecule by specialized sensory neurons and culminates in the integration of this information within the central nervous system, ultimately leading to a behavioral response. While direct neuroethological studies on this compound are limited, extensive research on structurally similar and behaviorally relevant compounds in insects, particularly the codling moth (Cydia pomonella), provides a robust framework for understanding the underlying neural mechanisms. The pear ester, ethyl (2E,4Z)-decadienoate, a well-documented kairomone for the codling moth, shares the same crucial (2E,4Z)-deca-2,4-dienoate backbone and serves as an excellent model for the neuroethological investigation of this class of semiochemicals. trece.comoup.comusda.govfmach.itnih.gov

Olfactory Receptor Neuron (ORN) Activation and Electrophysiological Responses

The initial step in the perception of this compound involves its interaction with Olfactory Receptor Neurons (ORNs) housed within specialized hair-like structures on the insect's antennae called sensilla. nih.govresearchgate.net Electrophysiological techniques, such as Electroantennography (EAG) and Single Sensillum Recording (SSR), are pivotal in characterizing the responses of these neurons to specific odorants.

EAG recordings measure the summed electrical potential from the entire antenna, providing a general assessment of its sensitivity to a compound. Studies on the codling moth have demonstrated significant EAG responses to the structurally related pear ester, ethyl (2E,4Z)-decadienoate, in both males and females, indicating the presence of responsive ORNs. researchgate.net SSR, a more refined technique, allows for the recording of action potentials from individual ORNs, revealing their specificity and sensitivity. In C. pomonella, SSR studies have identified specific ORNs that respond to ethyl (2E,4Z)-decadienoate. researchgate.netnih.gov Interestingly, some of these studies have revealed ORNs that respond to both the pear ester and the primary sex pheromone component, codlemone ((E,E)-8,10-dodecadien-1-ol), suggesting a peripheral mechanism for the integration of social and environmental cues. researchgate.netnih.gov

The specificity of ORN response is determined by the particular olfactory receptor (OR) protein expressed in the neuron's dendritic membrane. Research on C. pomonella has successfully identified and deorphanized several ORs. Notably, CpomOR3 has been identified as a receptor that responds specifically to pear ester. fmach.itnih.govnih.govresearchgate.net This receptor, while phylogenetically related to pheromone receptors, demonstrates a clear affinity for this plant-derived volatile. fmach.it The functional characterization of CpomOR3, heterologously expressed in Drosophila sensilla, confirmed its specific binding to pear ester. fmach.it Further research has also identified methyl-(E,Z)-2,4-decadienoate as another ligand for CpomOR3, highlighting the receptor's tuning to the decadienoate structure. researchgate.netresearchgate.net

Table 1: Olfactory Receptor Neuron (ORN) Responses to (2E,4Z)-Decadienoate Analogs in Cydia pomonella
CompoundRecording TechniqueResponding Neuron/ReceptorKey FindingsCitations
Ethyl (2E,4Z)-decadienoate (Pear Ester)EAGWhole AntennaSignificant responses in both male and female antennae. researchgate.net
Ethyl (2E,4Z)-decadienoate (Pear Ester)SSRSpecific ORNs in sensilla auricillicaIdentification of ORNs responding to pear ester, some of which also respond to the sex pheromone codlemone. researchgate.netnih.gov
Ethyl (2E,4Z)-decadienoate (Pear Ester)Heterologous ExpressionCpomOR3Confirmed as the specific receptor for pear ester. fmach.itnih.govresearchgate.net
Methyl (2E,4Z)-decadienoateHeterologous ExpressionCpomOR3Identified as an additional ligand for CpomOR3. researchgate.netresearchgate.net

Central Nervous System (CNS) Integration of Olfactory Cues

Upon activation, ORNs transmit electrical signals along their axons to the antennal lobe (AL), the primary olfactory center in the insect brain. The AL is organized into distinct spherical structures called glomeruli, where the axons of ORNs expressing the same OR converge. nih.govoup.com This anatomical arrangement creates a spatial map of olfactory information.

In the codling moth, the AL of both males and females contains approximately 49-50 glomeruli. nih.gov Intracellular recordings from AL projection neurons (PNs), which relay information from the glomeruli to higher brain centers, have revealed complex response patterns to both sex pheromones and plant volatiles like pear ester. nih.gov These studies have shown that individual PNs can receive input from glomeruli processing information about different compounds, leading to synergistic or inhibitory interactions. nih.gov This integration at the AL level is crucial for modulating behavioral responses, such as the synergistic effect of pear ester on male attraction to the female sex pheromone. nih.gov The lack of strict segregation between pheromone and general odor processing pathways in the codling moth AL suggests a high degree of interaction between these sensory channels. nih.gov

Molecular Mechanisms of Pheromone Binding and Signal Transduction

The journey of a hydrophobic molecule like this compound from the environment to the ORN dendrite is facilitated by pheromone binding proteins (PBPs). nih.govresearchgate.netfrontiersin.org These soluble proteins are abundant in the sensillar lymph and are thought to bind to incoming odorant molecules, solubilize them, and transport them to the ORs. In Cydia pomonella, CpomPBP2 has been identified and studied for its binding affinity to various semiochemicals. nih.gov Molecular docking simulations and competitive binding assays have shown that the binding of ligands to CpomPBP2 is influenced by factors such as the length of the molecule's carbon chain and the presence of functional groups like hydroxyl or carbonyl groups. nih.gov These findings suggest that the isovalerate moiety of this compound would play a significant role in its interaction with PBPs.

Once the odorant-PBP complex reaches the ORN dendrite, the odorant is released and binds to an olfactory receptor. Insect ORs are heteromeric complexes typically composed of a specific tuning OR subunit (like CpomOR3) and a highly conserved co-receptor known as Orco. frontiersin.orgnih.govplos.org The binding of the ligand to the OR subunit is believed to induce a conformational change in the receptor complex, leading to the opening of an ion channel and the generation of a receptor potential. frontiersin.org

The downstream signal transduction cascade following receptor activation in moth olfaction is thought to be primarily ionotropic, with the OR-Orco complex itself forming a ligand-gated ion channel. researchgate.netfrontiersin.org However, there is also evidence for the involvement of metabotropic pathways, where G-proteins and second messengers like inositol (B14025) trisphosphate (IP3) and cyclic nucleotides (cAMP, cGMP) play a role in modulating the neuronal response. nih.govfrontiersin.orgnih.gov In some moth species, brief, weak pheromone stimuli are associated with a G-protein-dependent pathway, while strong or prolonged stimuli may activate different signaling cascades. nih.govnih.gov Hormones such as octopamine (B1677172) can also modulate the sensitivity of the olfactory system by influencing second messenger levels. nih.govnih.gov

Table 2: Key Molecular Components in the Perception of (2E,4Z)-Decadienoate Analogs
ComponentFunctionExample from Cydia pomonella ResearchCitations
Pheromone Binding Protein (PBP)Solubilizes and transports hydrophobic odorants to the OR.CpomPBP2 shows binding affinity for various semiochemicals. nih.gov
Olfactory Receptor (OR)Specifically binds to the odorant molecule.CpomOR3 is a specific receptor for ethyl (2E,4Z)-decadienoate. fmach.itnih.govnih.gov
Olfactory Receptor Co-receptor (Orco)Forms a heteromeric ion channel with the OR subunit.CpomOrco is the Orco homolog in C. pomonella. researchgate.netnih.govplos.org
Signal Transduction PathwayConverts the chemical signal into an electrical signal.Primarily ionotropic (ligand-gated ion channel), with potential modulation by metabotropic (G-protein coupled) pathways. nih.govfrontiersin.orgnih.gov

Biosynthetic Pathways and Regulation of 2e,4z Deca 2,4 Dienyl Isovalerate

Elucidation of Precursor Molecules and Metabolic Intermediates

The biosynthesis of (2E,4Z)-Deca-2,4-dienyl isovalerate is rooted in the general fatty acid metabolism of insects. nih.govnih.govnih.gov The carbon backbone of the deca-2,4-dienol portion is derived from acetyl-CoA through the action of fatty acid synthase (FAS) complexes. frontiersin.orgnih.gov This process typically produces saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18). nih.gov To achieve the C10 chain length of the alcohol moiety, a process of chain-shortening, likely through limited β-oxidation, is necessary. researchgate.net

The isovalerate moiety is a branched-chain acyl group, and its precursor is the amino acid L-leucine. researchgate.net In various organisms, leucine (B10760876) is metabolized to isovaleryl-CoA, which can then be utilized for ester formation. researchgate.net While the specific enzymatic steps for isovalerate biosynthesis for pheromone production in insects are not fully elucidated, it is hypothesized to follow a similar pathway. nih.gov

The key metabolic intermediates in the biosynthesis of this compound are therefore believed to be a C10 fatty acyl-CoA, which undergoes desaturation, and isovaleryl-CoA, derived from leucine.

Enzymatic Machinery Involved in Carbon Chain Elongation and Esterification

The transformation of precursor molecules into the final pheromone is orchestrated by a suite of specialized enzymes.

Fatty Acid Synthase (FAS) Complexes and Desaturase Activities

Fatty Acid Synthase (FAS) complexes are fundamental to the de novo synthesis of the initial fatty acid chains from acetyl-CoA and malonyl-CoA. frontiersin.orgnih.govfrontiersin.org The production of the C10 backbone of the alcohol portion of this compound likely involves a standard FAS system followed by chain-shortening mechanisms. researchgate.net

The creation of the characteristic (2E,4Z) conjugated diene system is the most critical and least understood step. It requires the action of specific fatty acyl-CoA desaturases. While various desaturases have been identified in insects, such as Δ9, Δ11, and Δ12 desaturases, the specific enzymes responsible for introducing double bonds at the Δ2 and Δ4 positions to form a conjugated system are yet to be definitively characterized in the context of this specific pheromone. researchgate.net Research in other organisms, such as brown algae, has identified pathways for the formation of similar decadienal compounds involving lipoxygenases and hydroperoxide lyases, suggesting potential analogous pathways in insects. researchgate.net

Alcohol Dehydrogenases and Esterases in Pheromone Production

Once the C10 fatty acyl-CoA with the correct diene system is formed, it is reduced to the corresponding alcohol, (2E,4Z)-deca-2,4-dienol. This reduction is catalyzed by fatty acyl-CoA reductases (FARs). frontiersin.org These enzymes are crucial in the final steps of producing the alcohol component of many insect pheromones. researchgate.net

The final step in the biosynthesis of this compound is the esterification of the (2E,4Z)-deca-2,4-dienol with the isovalerate moiety. This reaction is catalyzed by an acyl-CoA:fatty alcohol acyltransferase (AAT), often referred to as an esterase. mdpi.com While acetyltransferases responsible for the formation of acetate (B1210297) esters in moth pheromones have been well-studied, the specific acyltransferase that utilizes isovaleryl-CoA as a substrate in this context is yet to be identified. frontiersin.org It is plausible that some insect acyltransferases have broader substrate specificity, enabling them to utilize various acyl-CoAs, including branched-chain ones like isovaleryl-CoA.

Genetic Regulation of Biosynthetic Enzymes and Gene Expression Studies

The production of this compound is tightly regulated at the genetic level. The genes encoding the key biosynthetic enzymes, such as FAS, desaturases, FARs, and acyltransferases, are subject to precise temporal and tissue-specific expression patterns. usda.gov For many moth species, the expression of these genes is primarily localized to the pheromone gland of the female. usda.gov

Transcriptome analyses of pheromone glands have been instrumental in identifying candidate genes involved in pheromone biosynthesis. researchgate.net By comparing gene expression profiles between pheromone-producing and non-producing tissues or at different developmental stages, researchers can pinpoint genes that are upregulated during periods of active pheromone synthesis. Subsequent functional characterization of these candidate genes, often through expression in heterologous systems like yeast, can confirm their enzymatic activity and role in the biosynthetic pathway. researchgate.net

Environmental and Endogenous Factors Influencing Pheromone Production

The biosynthesis of this compound is not solely dependent on the genetic makeup of the insect but is also influenced by a variety of external and internal cues.

Endogenous Factors: A key endogenous regulator of sex pheromone biosynthesis in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). usda.gov This neuropeptide is released from the subesophageal ganglion and acts on the pheromone gland to stimulate the production of pheromones. usda.gov PBAN can regulate multiple steps in the biosynthetic pathway, from the initial steps of fatty acid synthesis to the final reduction and esterification reactions. usda.gov

Advanced Chemical Synthesis Methodologies for 2e,4z Deca 2,4 Dienyl Isovalerate

Stereoselective Synthesis Strategies for Dienyl Esters

The cornerstone of any successful synthesis of (2E,4Z)-deca-2,4-dienyl isovalerate lies in the stereocontrolled formation of the conjugated diene system. The (2E,4Z) geometry is crucial for its biological activity, and thus, synthetic methodologies are primarily evaluated on their ability to deliver this specific isomeric arrangement with high purity.

Wittig Reactions and Horner-Wadsworth-Emmons Olefination

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are classical and widely employed methods for the formation of carbon-carbon double bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgconicet.gov.ar These reactions involve the coupling of a phosphorus-stabilized carbanion (an ylide or a phosphonate (B1237965) carbanion) with a carbonyl compound, typically an aldehyde or a ketone. wikipedia.orgmasterorganicchemistry.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, which are more reactive, generally lead to the formation of (Z)-alkenes, while stabilized ylides, often containing an electron-withdrawing group, predominantly yield (E)-alkenes. wikipedia.orgorganic-chemistry.org This dichotomy can be exploited in the synthesis of conjugated dienes. For instance, the reaction of a (Z)-α,β-unsaturated aldehyde with a stabilized phosphorane can be used to construct the (2E,4Z)-diene system.

A concise synthesis of (2E,4Z)-2,4-heptadien-1-ol, a key intermediate for some insect pheromones with a similar diene structure, utilizes a Wittig reaction. Commercially available (Z)-2-penten-1-ol is first oxidized to the corresponding aldehyde, which then reacts with (carboethoxymethylene)triphenylphosphorane in the presence of a benzoic acid catalyst to yield the ethyl (2E,4Z)-heptadienoate. researchgate.net This ester can then be reduced to the target alcohol. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate carbanions, generally offers superior yields and easier purification of the product, as the phosphate (B84403) byproduct is water-soluble. conicet.gov.arwikipedia.org The standard HWE reaction typically favors the formation of (E)-alkenes. wikipedia.org However, modifications such as the Still-Gennari olefination, which uses phosphonates with electron-withdrawing groups like trifluoroethyl esters, can provide high selectivity for (Z)-alkenes. youtube.com This method is particularly useful for constructing the (Z)-double bond in the diene system. The HWE reaction has been extensively used in the synthesis of various natural products containing polyene fragments. conicet.gov.arthieme-connect.comresearchgate.net

A general synthetic scheme for many insect pheromones involves the use of Wittig-Horner olefinations to extend a carbon chain and introduce the desired stereochemistry. researchgate.net

Catalytic Approaches for Stereocontrol of E,Z-Dienes

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful and highly stereoselective methods for the synthesis of conjugated dienes. These approaches often offer milder reaction conditions and greater functional group tolerance compared to traditional olefination methods.

Iron-Catalyzed Cross-Coupling: Iron-catalyzed cross-coupling reactions between Grignard reagents and alkenyl electrophiles have proven to be an efficient and eco-friendly method for creating key alkyl-alkenyl linkages in the synthesis of insect pheromones. nih.govsemanticscholar.org This method has been successfully applied to the large-scale synthesis of various pheromones, capitalizing on the low cost and toxicity of iron. nih.govsemanticscholar.org A significant advantage is the ability to use Grignard reagents bearing terminal alkoxide moieties, which can serve as both the nucleophilic partner and an activating additive, avoiding the need for toxic solvents like NMP. nih.govsemanticscholar.org The reaction proceeds with excellent retention of the stereochemistry of the diene. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools for the stereoselective synthesis of dienes. The Heck reaction, for example, can be used to couple vinyl halides with alkenes. Furthermore, palladium-catalyzed cross-coupling of organoboranes with internal alkynes or 1,3-cyclohexadienes provides access to highly substituted 1,3-dienes.

Convergent and Linear Synthetic Routes to this compound

Linear Synthesis: A linear synthesis involves the sequential modification of a starting material through a series of steps until the final product is obtained. An example of a linear approach to a (2E,4Z)-dienoate would be the initial construction of the C10 carbon chain with the correct stereochemistry, followed by esterification with isovaleric acid or a derivative thereof. For instance, (2E,4Z)-deca-2,4-dien-1-ol can be synthesized and then esterified.

A convergent synthesis of this compound could involve the synthesis of a C5 fragment containing the isovalerate group and a C5 fragment with the appropriate stereochemistry for the diene, followed by their coupling. For example, an iron-mediated cross-coupling of a suitable Grignard reagent with a dienyl bromide represents a convergent approach. nih.gov The synthesis of the codling moth sex pheromone, (8E,10E)-dodecadien-1-ol, has been achieved via a convergent total synthesis featuring a key iron-mediated cross-coupling as the final carbon-carbon bond-forming step. researchgate.net

Synthetic StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Sequential reactions starting from a single precursor.Straightforward planning.Lower overall yield for long sequences, potential for failure at a late stage.
Convergent Synthesis Independent synthesis of fragments followed by coupling.Higher overall yields, greater flexibility, easier purification of intermediates.Requires more complex planning and synthesis of multiple fragments.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The successful laboratory synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and stereoselectivity. Key parameters that are often fine-tuned include the choice of solvent, temperature, base, and catalyst.

In Wittig and HWE reactions, the choice of base is critical. Strong, non-nucleophilic bases such as sodium hydride, n-butyllithium, or sodium amide are commonly used to generate the ylide or phosphonate carbanion. masterorganicchemistry.com The solvent can also influence the stereochemical outcome; for example, performing a Wittig reaction in dimethylformamide in the presence of lithium iodide can significantly enhance the selectivity for the (Z)-isomer. wikipedia.org

For catalytic reactions, the nature of the catalyst and any ligands is paramount. In iron-catalyzed cross-couplings, the use of magnesium alkoxide additives has been shown to enhance selectivity and allow for the use of less toxic solvents. nih.govsemanticscholar.org The optimization of Grignard reagent formation is also a crucial factor in these coupling reactions. researchgate.net

The final esterification step, coupling (2E,4Z)-deca-2,4-dien-1-ol with isovaleric acid or a more reactive derivative like isovaleroyl chloride or isovaleric anhydride, also requires optimization. Catalysts such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-dimethylaminopyridine (B28879) (DMAP) are often employed to facilitate the reaction and improve yields. The purification of the final product, often through column chromatography or distillation, is essential to remove any byproducts and isomeric impurities.

Development of Environmentally Benign (Green) Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including insect pheromones, to reduce environmental impact and improve safety. youtube.com This involves the use of renewable feedstocks, less hazardous reagents and solvents, and more energy-efficient processes.

Biocatalysis: One of the most promising green approaches is the use of enzymes or whole-cell systems to carry out specific chemical transformations. Lipases, for example, are highly efficient catalysts for esterification and transesterification reactions and can be used to produce this compound from the corresponding alcohol and isovaleric acid or an isovalerate ester. researchgate.netnih.gov These enzymatic reactions often proceed under mild conditions (room temperature and neutral pH) and in environmentally benign solvents like water or in solvent-free systems, leading to high selectivity and reduced waste. nih.govmdpi.com The use of immobilized enzymes further enhances the sustainability of the process by allowing for catalyst recycling. nih.gov

Biosynthesis in Engineered Organisms: A cutting-edge approach involves the metabolic engineering of plants or microorganisms to produce pheromones or their precursors directly. For instance, the oilseed crop Camelina sativa has been genetically engineered to produce precursors of the codling moth pheromone. nih.govnih.gov This "plant factory" approach leverages the plant's natural biosynthetic pathways to create the desired molecules from simple carbon sources, offering a potentially highly sustainable and scalable production method. nih.govnih.gov Similarly, engineered yeasts are being developed for the production of various fatty acid-derived pheromones. frontiersin.org

Green Solvents and Catalysts: The replacement of traditional volatile organic solvents (VOCs) with greener alternatives is a key aspect of green synthesis. Solvents such as water, supercritical fluids, ionic liquids, and deep eutectic solvents are being explored. youtube.combiotage.comresearchgate.netwiley.com For example, acetic acid, a consumable and green solvent, can be used in certain oxidation reactions. youtube.com In catalytic processes, the use of abundant and non-toxic metals like iron instead of precious and more toxic metals like palladium is a significant step towards greener synthesis. nih.govsemanticscholar.org

Green Chemistry ApproachDescriptionKey Advantages
Biocatalysis Use of enzymes or whole cells for chemical transformations.High selectivity, mild reaction conditions, reduced waste.
Biosynthesis Production of target molecules in engineered organisms.Highly sustainable, potential for large-scale production from renewable resources.
Green Solvents Replacement of hazardous solvents with environmentally benign alternatives.Reduced environmental pollution and health hazards.
Green Catalysts Use of non-toxic and abundant catalysts.Reduced toxicity and cost, improved sustainability.

Research on 2e,4z Deca 2,4 Dienyl Isovalerate in Integrated Pest Management Ipm Paradigms

Efficacy Assessments of Mating Disruption Strategies in Controlled Environments

Mating disruption, a key IPM tactic, relies on permeating the atmosphere with synthetic pheromones to prevent male moths from locating females, thereby reducing mating success and subsequent crop damage. Research in this area is critical for optimizing its application.

Population Dynamics Modeling under Pheromone-Mediated Control

While specific population dynamics models for (2E,4Z)-Deca-2,4-dienyl isovalerate are not extensively detailed in the provided information, the foundational principles of such models involve complex calculations. These models would typically incorporate factors such as the release rate of the pheromone from dispensers, the population density of the pest, the spatial distribution of both the pests and the dispensers, and the behavioral responses of the moths to varying concentrations of the pheromone. The goal of these models is to predict the level of mating disruption and its ultimate impact on the pest population over time.

Impact on Pest Population Reduction and Crop Protection Efficacy

Studies have demonstrated the effectiveness of pheromone-based mating disruption in reducing codling moth populations and protecting crops. The success of this strategy is often measured by the reduction in the number of mated females and the corresponding decrease in fruit damage. For instance, research has shown that the placement of pheromone dispensers at different heights within the tree canopy can significantly affect mating success. Placing dispensers at both 2 and 4 meters resulted in the lowest percentage of mated females (28%), compared to 46% in untreated control plots. nih.gov This highlights the importance of optimizing dispenser placement for maximum efficacy.

Furthermore, the combination of mating disruption with other control methods is a cornerstone of IPM. While mating disruption serves as the foundation, it is often supplemented by trapping, scouting for damage, and, when necessary, the application of selective insecticides. youtube.com This integrated approach helps to manage pest populations effectively while minimizing reliance on broad-spectrum pesticides. usda.gov

Research on Pheromone-Based Monitoring Systems and Trapping Technologies

Accurate monitoring of pest populations is essential for making informed decisions within an IPM program. Pheromone-baited traps are a primary tool for this purpose, and research continually seeks to improve their effectiveness.

Trap Design Optimization and Lure Formulation Research

The effectiveness of trapping systems is highly dependent on both the design of the trap and the formulation of the lure. Research has focused on optimizing these components to maximize the capture of codling moths, including both males and females.

The "pear ester," ethyl (2E,4Z)-2,4-decadienoate, a related and well-studied compound, has been shown to be a potent attractant for both sexes of the codling moth. nih.govusda.gov This is significant because traditional sex pheromone lures primarily attract males. usda.gov The ability to monitor female populations provides a more direct indication of potential oviposition and subsequent larval damage. usda.govusda.gov

Studies have explored various lure loadings to determine the optimal concentration for attracting codling moths. In one study, lures loaded with 1.0 to 50.0 mg and 0.1 to 50.0 mg of the pear ester caught significantly more male and female moths, respectively, than blank controls in orchards also treated with sex pheromone dispensers for mating disruption. researchgate.net The research also found that a 3.0-mg lure caught a significantly higher proportion of female moths and virgin female moths compared to a 1.0-mg lure, suggesting that lure dosage can be tailored to specific monitoring objectives. researchgate.net

The physical form of the lure also plays a role. Microencapsulated formulations of the pear ester have been developed to be used as a spray adjuvant with insecticides. nih.gov This formulation enhances the control efficacy by causing attraction and arrestment of codling moth larvae, increasing their movement on the foliage and thus their exposure to the insecticide. nih.gov

The following table summarizes findings from lure formulation research:

Lure ComponentTarget SexKey Finding
Ethyl (2E,4Z)-2,4-decadienoate (Pear Ester)Male & FemaleAttracts both sexes, allowing for monitoring of female populations. nih.govusda.gov
High-dose (40.0 mg) ethyl or propyl estersMale & Total MothsSignificantly increased male and total moth catch in some experiments. entsocbc.ca
3.0 mg pear ester lureFemales (virgin)Caught a higher proportion of virgin females compared to other dosages. researchgate.net
Microencapsulated pear esterLarvaeEnhances insecticide efficacy by increasing larval movement. nih.gov

Correlation of Trap Catches with Pest Population Densities

A fundamental aspect of pheromone-based monitoring is establishing a reliable correlation between the number of moths captured in traps and the actual pest population density in the orchard. This correlation allows growers to set action thresholds, which are predetermined pest levels that trigger control measures.

Research has shown that traps baited with the pear ester can capture numbers of male and female moths comparable to the capture of males in traps baited with the standard sex pheromone. nih.govusda.gov However, the relationship between trap catch and population density can be complex and influenced by various factors, including lure type, trap placement, and environmental conditions.

In orchards under mating disruption, monitoring becomes even more critical. While pheromone lures are effective, they generally catch fewer moths than sex pheromone lures in non-disrupted environments. entsocbc.ca Despite this, they are invaluable for detecting the beginning of codling moth flight in the spring. entsocbc.ca The timing of these initial flights is crucial for scheduling any necessary supplemental treatments. youtube.com

Synergistic Research with Biocontrol Agents and Other Pest Management Tactics

The integration of semiochemicals, such as this compound, with other pest management strategies is a cornerstone of modern Integrated Pest Management (IPM). The potential for synergistic interactions, where the combined effect of two or more tactics is greater than the sum of their individual effects, is a key area of research. While specific published studies detailing the synergistic effects of this compound with biocontrol agents are limited, the principles of IPM provide a framework for understanding these potential interactions.

The primary role of this compound in IPM is as a sex pheromone for specific moth species. Its application in mating disruption and monitoring through lure-and-trap systems is well-established. These methods are inherently compatible with biological control and other pest management tactics because they are species-specific and non-toxic to non-target organisms, including predators and parasitoids.

Structural Activity Relationship Sar Studies of 2e,4z Deca 2,4 Dienyl Isovalerate Analogues

Systematic Modification of the Deca-dienyl Moiety and Isovalerate Chain

Research into the SAR of pear ester analogues has systematically explored modifications to both the diene system of the 10-carbon chain and the ester group. These modifications are critical for pinpointing the exact structural requirements for recognition by the insect's olfactory system.

The geometry of the double bonds in the deca-dienyl moiety is a critical determinant of biological activity. Field bioassays have demonstrated that the (2E,4Z) geometric isomers of various deca-2,4-dienoic acid esters are significantly more attractive to codling moths than their (2E,4E) counterparts. usda.govnih.gov This indicates a high degree of stereospecificity in the olfactory receptors of the target species.

The ester portion of the molecule has also been a subject of systematic modification to understand its role in receptor binding and activation. In a key study, various alkyl esters of (2E,4Z)-deca-2,4-dienoic acid were synthesized and tested for their attractiveness to codling moths in field trials. The results showed a clear preference for the ethyl ester (pear ester), which was more attractive than the methyl, propyl, butyl, and hexyl analogues. usda.govnih.gov This suggests that the size and shape of the ester group are finely tuned for optimal interaction with the receptor. While (2E,4Z)-deca-2,4-dienyl isovalerate itself has not been the primary focus of these published studies, the data on other alkyl esters provide a strong basis for predicting its relative activity.

Beyond the ester and dienyl geometry, other functional groups have been explored. Analogues where the ester group is replaced with alcohols, aldehydes, or other esters have been shown to elicit no significant moth capture responses, further highlighting the specificity of the ester functional group in combination with the C10 backbone. usda.govnih.gov

Table 1: Field Bioassay Results of (2E,4Z)-deca-2,4-dienoic acid ester analogues for attraction of Cydia pomonella

Compound Name Modification from Pear Ester Relative Attractiveness
Ethyl (2E,4Z)-deca-2,4-dienoate - (Reference Compound) High
Methyl (2E,4Z)-deca-2,4-dienoate Ethyl group replaced by Methyl Moderate
Propyl (2E,4Z)-deca-2,4-dienoate Ethyl group replaced by Propyl Lower than Ethyl
Butyl (2E,4Z)-deca-2,4-dienoate Ethyl group replaced by Butyl Lower than Ethyl
Hexyl (2E,4Z)-deca-2,4-dienoate Ethyl group replaced by Hexyl Lower than Ethyl
Ethyl (2E,4E)-deca-2,4-dienoate (4Z) isomer replaced by (4E) Significantly Lower

Data synthesized from Light et al., 2005. usda.govnih.gov

In Vitro and In Vivo Bioassays for Assessing Analog Activity

The evaluation of the biological activity of this compound analogues relies on a combination of in vitro and in vivo bioassays. These assays provide a comprehensive picture of an analogue's potential, from its interaction with the molecular machinery of olfaction to its effect on the whole organism's behavior.

In Vitro Bioassays: Electroantennography (EAG) is a primary in vitro technique used to measure the electrical response of an insect's antenna to volatile compounds. researchgate.netresearchgate.net EAG studies on Cydia pomonella have demonstrated that the antennae of both males and females respond to ethyl (2E,4Z)-deca-2,4-dienoate. researchgate.netresearchgate.net These assays can be used to screen a range of analogues to determine which compounds elicit the strongest antennal responses, providing a rapid assessment of their potential as semiochemicals. For instance, EAG recordings can quantify the dose-dependent responses to different analogues, helping to rank their relative potency at the peripheral olfactory level. researchgate.net Another powerful in vitro method involves the heterologous expression of specific olfactory receptors in systems like Xenopus oocytes or Drosophila olfactory sensory neurons, allowing for the direct testing of ligand-receptor interactions. nih.govnih.govresearchgate.net

In Vivo Bioassays: Ultimately, the effectiveness of a semiochemical analogue must be confirmed through in vivo behavioral assays. These assays assess the ability of a compound to elicit a specific behavior in the target insect. For attractants like the analogues of this compound, these assays often involve wind tunnels or field trapping experiments. usda.govusda.gov In wind tunnel bioassays, the upwind flight and source contact of insects towards a compound are observed and quantified. Field trapping studies, conducted in orchards, provide the most ecologically relevant assessment of an analogue's attractiveness under natural conditions. usda.govnih.govresearchgate.net The number of male and female insects captured in traps baited with different analogues is used as a direct measure of their attractant activity. usda.govnih.gov These studies have been instrumental in confirming the superior attractiveness of ethyl (2E,4Z)-deca-2,4-dienoate over its other ester analogues and geometric isomers. usda.govnih.gov

Computational Chemistry Approaches for Predicting Pheromone-Receptor Interactions

The advent of computational chemistry has opened new avenues for understanding and predicting the interactions between semiochemicals and their receptors at a molecular level. While extensive computational studies on a wide range of this compound analogues are still emerging, the foundational work of identifying the relevant olfactory receptors has been accomplished.

Researchers have identified a specific olfactory receptor in Cydia pomonella, CpomOR3, which is tuned to ethyl (2E,4Z)-deca-2,4-dienoate. nih.govnih.govresearchgate.net This receptor, which belongs to the pheromone receptor clade, is expressed in both male and female moths. nih.govplos.orgunitn.it More recent research has revealed a duplication of this gene, resulting in CpomOR3a and CpomOR3b, both of which respond to pear ester. researchgate.net

With the identification of these receptors, computational methods such as molecular docking and molecular dynamics simulations can be employed. These techniques allow for the in silico prediction of how different analogues of this compound might bind to the active site of CpomOR3. By creating a three-dimensional model of the receptor, researchers can simulate the docking of various analogues and calculate their binding affinities. This can help to explain the observed SAR, for example, why the ethyl ester provides a better fit than larger or smaller ester groups. Furthermore, these computational models can be used to screen virtual libraries of novel analogues, prioritizing the synthesis of those with the highest predicted activity, thus accelerating the discovery of more potent and selective semiochemicals.

Identification of Key Structural Features for Optimal Biological Activity

The collective findings from SAR studies, bioassays, and receptor identification have elucidated several key structural features that are critical for the optimal biological activity of this compound analogues as attractants for Cydia pomonella.

The (2E,4Z)-dienyl system: The specific geometry of the conjugated double bonds at the 2 and 4 positions of the deca-dienyl chain is paramount. The (2E,4Z) configuration is strongly preferred over the (2E,4E) isomer, indicating a highly specific binding pocket in the receptor that accommodates this particular shape. usda.govnih.gov

The ester functional group: The presence of an ester moiety is essential for activity. Replacement of the ester with other functional groups such as alcohols or aldehydes leads to a significant loss of attractiveness. usda.govnih.gov

The size and shape of the alcohol moiety: The structure of the alcohol component of the ester is finely tuned for optimal activity. For simple alkyl esters of (2E,4Z)-deca-2,4-dienoic acid, the ethyl group has been shown to be the most effective. usda.govnih.gov This suggests that the binding pocket has specific steric and electronic requirements that are best met by the ethyl group. The activity of the isovalerate ester would depend on how well its branched, bulkier structure fits within these constraints compared to the linear alkyl esters.

The 10-carbon backbone: The length of the fatty acid chain is also likely a key determinant of activity, although this has been less systematically studied than the other features. The C10 backbone provides the necessary length and lipophilicity to interact effectively with the receptor.

Natural Occurrence, Isolation, and Ecological Context of 2e,4z Deca 2,4 Dienyl Isovalerate

Isolation and Characterization from Biological Sources (e.g., Juniperus thurifera, Juniperus species)

(2E,4Z)-Deca-2,4-dienyl isovalerate has been reported as a constituent of the essential oils of certain members of the genus Juniperus, which belongs to the cypress family, Cupressaceae. nih.gov Notably, its presence has been documented in Juniperus thurifera, a species of juniper native to the western Mediterranean region. nih.gov The identification of this compound within Juniperus species is significant as this genus is known for its rich and diverse chemical profile, particularly in terms of terpenes and other volatile organic compounds. nih.gov

The essential oils of Juniperus species are complex mixtures, often dominated by monoterpenes and sesquiterpenes such as α-pinene, sabinene (B1680474), and myrcene. nih.govnih.gov The occurrence of a fatty acid ester like this compound within this chemical matrix highlights the biosynthetic versatility of these plants. Its characterization from these natural sources has been accomplished through modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual components within the essential oil.

Methodologies for Extraction and Purification from Natural Matrices

Hydrodistillation: This technique involves the boiling of plant material (such as leaves, berries, or twigs) in water. The resulting steam, which carries the volatile organic compounds, is then cooled and condensed. The essential oil, being immiscible with water, can then be separated. The specific yield and composition of the essential oil, including the concentration of this compound, can be influenced by factors such as the plant part used, the season of harvesting, and the specific parameters of the distillation process.

Purification and Characterization: Following extraction, the identification and quantification of this compound within the essential oil mixture are carried out using sophisticated analytical methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the analysis of volatile compounds. The gas chromatograph separates the components of the essential oil based on their boiling points and polarity. As each compound elutes from the chromatography column, it enters the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint, allowing for its identification by comparison with spectral libraries and standards.

Gas Chromatography-Flame Ionization Detection (GC-FID): While GC-MS is used for identification, GC-FID is often employed for the accurate quantification of the identified compounds.

For the isolation of pure this compound, further purification steps, such as preparative chromatography, would be necessary to separate it from the other components of the essential oil.

Ecological Role in Non-Insect Systems

While this compound is recognized for its role as an insect pheromone, its function within the producing plants themselves is an area of ongoing scientific inquiry. The production of a diverse array of secondary metabolites in plants is often linked to their interactions with the environment. Fatty acid derivatives, in particular, are known to play multiple roles in plant defense and signaling. scispace.comresearchgate.net

Plants produce a variety of volatile organic compounds that can act as deterrents to herbivores or inhibit the growth of pathogenic microorganisms. nih.govlumenlearning.com Fatty acid-derived signals are integral to plant defense responses. For instance, jasmonic acid, a well-studied plant hormone derived from linolenic acid, is a key regulator of defenses against a wide range of herbivores. numberanalytics.com It triggers the production of various defense-related proteins and secondary metabolites. numberanalytics.com

Given this context, it is plausible that this compound contributes to the defensive chemical arsenal (B13267) of Juniperus species. Its presence in the essential oil could play a role in deterring feeding by herbivores or protecting the plant from fungal or bacterial pathogens. However, specific studies confirming such a defensive role for this particular compound in non-insect systems are not yet prevalent in scientific literature.

Phylogenetic Analysis of Organisms Producing or Responding to the Compound

The study of the chemical composition of plants, or chemotaxonomy, can provide valuable insights into their evolutionary relationships. The distribution of specific secondary metabolites across different species can reflect their shared ancestry and evolutionary history. researchgate.net

Within the genus Juniperus, the composition of essential oils is known to vary significantly between species and even between different populations of the same species, leading to the classification of "chemotypes." nih.govresearchgate.net These chemotypes are defined by the dominant chemical constituents in their essential oil. For example, some Juniperus communis populations are characterized as α-pinene chemotypes, while others are sabinene chemotypes. researchgate.net

The presence of this compound in Juniperus thurifera and other Juniperus species is a chemotaxonomic marker. nih.gov A broader phylogenetic survey of the Cupressaceae family for this compound could help to elucidate its evolutionary origins and significance. If its presence is restricted to a specific lineage within Juniperus, it might indicate a more recent evolutionary development of the biosynthetic pathway for this compound. Conversely, if it is found more broadly across related genera, it could suggest an earlier origin. Such studies, combining chemical analysis with molecular phylogenetics, are crucial for understanding the evolution of the vast chemical diversity found in the plant kingdom. lammc.lt

Future Research Directions and Translational Opportunities in 2e,4z Deca 2,4 Dienyl Isovalerate Studies

Advancements in High-Throughput Screening for Pheromone Receptors

The precise detection of pheromones by insects is mediated by specialized olfactory receptors (ORs) located in the antennae. A critical frontier in pheromone research is the identification and characterization of the specific ORs that bind to (2E,4Z)-deca-2,4-dienyl isovalerate. The development of high-throughput screening (HTS) assays is set to revolutionize this process.

Historically, identifying the cognate receptor for a specific pheromone has been a laborious process. However, recent advancements in cellular and molecular biology have enabled the functional expression of insect ORs in heterologous systems, such as human embryonic kidney (HEK) cells or Xenopus oocytes. These cells can be engineered to express a specific insect OR, and upon application of a potential ligand like this compound, a measurable response, such as a change in intracellular calcium levels or an electrical current, can be detected.

The integration of automated liquid handling, robotic systems, and sensitive detection methods allows for the screening of large libraries of compounds against a panel of ORs, or conversely, the screening of a single compound like this compound against a library of receptors. This acceleration in the discovery pipeline will be instrumental in:

De-orphanizing receptors: Identifying the specific ORs in key pest species that respond to this compound.

Understanding specificity: Elucidating the molecular basis of the high specificity of pheromone detection.

Discovering novel agonists and antagonists: Screening for other compounds that can activate or block the pheromone receptors, which could lead to the development of more potent attractants or disruptants.

Table 1: Comparison of Traditional vs. High-Throughput Screening for Pheromone Receptor Identification

FeatureTraditional Methods (e.g., Single-Cell Recording)High-Throughput Screening (HTS)
Throughput Low (one or a few neurons at a time)High (thousands of data points per day)
System In vivo (live insect)In vitro (cell-based assays)
Receptor Identification Indirect (based on neuronal response)Direct (functional expression of specific receptors)
Compound Screening LimitedLarge libraries of compounds
Time and Labor IntensiveAutomated and rapid

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Pheromone Research

The "omics" revolution provides a powerful toolkit for a systems-level understanding of how insects perceive and respond to this compound. By examining the complete set of genes (genomics), proteins (proteomics), and metabolites (metabolomics), researchers can gain unprecedented insights into the entire biological cascade, from gene to function.

Genomics and Transcriptomics can be employed to:

Identify the genes encoding for the specific olfactory receptors for this compound.

Uncover the genes for other proteins involved in pheromone transport and degradation, such as odorant-binding proteins (OBPs) and chemosensory proteins (CSPs).

Analyze gene expression changes in the antennae of male moths upon exposure to the pheromone, revealing the downstream signaling pathways that are activated.

Proteomics allows for the large-scale study of proteins and can be used to:

Identify the full complement of proteins present in the antennal sensilla.

Quantify changes in protein expression in response to pheromone exposure.

Investigate post-translational modifications of proteins that may regulate their function in pheromone perception.

Metabolomics , the study of small molecules, can help to:

Identify the metabolic pathways involved in the degradation of this compound in the insect.

Discover endogenous metabolites that may modulate the insect's response to the pheromone.

Table 2: Applications of Omics Technologies in this compound Research

Omics FieldKey ApplicationPotential Insights
Genomics Sequencing of pest insect genomes.Identification of genes for pheromone receptors and binding proteins.
Transcriptomics RNA-sequencing of antennal tissue.Understanding gene expression changes upon pheromone exposure.
Proteomics Mass spectrometry of antennal proteins.Identifying key proteins in the pheromone detection pathway.
Metabolomics Analysis of metabolites in response to pheromone.Elucidating pheromone degradation pathways and metabolic effects.

Development of Novel Pheromone Delivery Systems for Enhanced Efficacy

The successful application of this compound in pest management is highly dependent on its effective delivery in the field. The development of novel delivery systems aims to improve the stability, release profile, and targeting of the pheromone, thereby enhancing its efficacy and cost-effectiveness.

Future research in this area will likely focus on:

Microencapsulation: Encasing the pheromone in microscopic polymer capsules can protect it from environmental degradation (e.g., UV light, oxidation) and provide a controlled, sustained release over an extended period. Research on the microencapsulation of the related pear ester has shown that capsule size and concentration are critical factors for optimal performance. researchgate.netnih.gov

Nanotechnology-based systems: The use of nanoparticles as carriers for this compound could offer even greater control over release rates and allow for more precise targeting to specific locations where pests are active.

Biodegradable formulations: The development of environmentally friendly delivery systems from biodegradable polymers will minimize the environmental impact of pest management practices.

"Smart" release systems: These advanced systems could be designed to release the pheromone in response to specific environmental cues, such as temperature or humidity, or even the presence of the pest itself.

Table 3: Comparison of Pheromone Delivery Systems

Delivery SystemAdvantagesDisadvantagesFuture Direction
Conventional Dispensers Simple to deploy.Variable release rates, susceptible to environmental factors.Integration with monitoring systems.
Microencapsulation Controlled release, protection from degradation.Can be complex to manufacture.Optimization of capsule properties for specific applications.
Nanoparticles High surface area, precise control over release.Potential for environmental accumulation needs further study.Development of targeted and responsive nanosystems.
Biodegradable Formulations Environmentally friendly.May have shorter field longevity.Enhancing stability and release duration.

Contribution to Understanding Fundamental Principles of Chemical Communication

The study of this compound and its interaction with its target insects contributes significantly to our fundamental understanding of chemical communication in the natural world. This compound serves as a model system for investigating key principles such as:

Signal specificity: How does the precise chemical structure of this compound, including its isomeric form, determine its biological activity? Electrophysiological and behavioral studies on related tortricid species and the pear ester have shown that even small changes in chemical structure can dramatically alter an insect's response. oup.com

Evolution of communication systems: By comparing the pheromone blends and receptor sensitivities of different moth species, researchers can gain insights into how these complex communication systems have evolved over time.

Neural processing of odor information: How is the signal from the pheromone receptor processed in the insect brain to elicit a specific behavioral response, such as upwind flight towards the source?

Kairomonal effects: While primarily a pheromone, there is potential for this compound to act as a kairomone, a chemical signal that benefits the receiver of a different species, such as a predator or parasitoid. Investigating these interspecific interactions can reveal more about the ecological role of this compound.

The continued investigation of this compound will not only lead to improved pest management tools but will also deepen our appreciation for the intricate and elegant ways in which organisms use chemical signals to navigate their world.

Q & A

Basic Research Questions

Q. How can researchers differentiate between (2E,4Z)- and (2E,4E)-isomers of deca-2,4-dienyl isovalerate using spectroscopic methods?

  • Methodology :

  • Gas Chromatography-Mass Spectrometry (GC/MS) : Optimize separation using polar capillary columns (e.g., DB-WAX) to resolve geometric isomers. Retention indices and fragmentation patterns (e.g., m/z values for α-cleavage or McLafferty rearrangements) can distinguish stereochemistry .
  • Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (J-values) for double-bond protons. For example, trans configurations (4E) exhibit larger J-values (~15 Hz) compared to cis (4Z, ~10 Hz) in 1^1H-NMR spectra .

Q. What synthetic routes are most effective for producing (2E,4Z)-deca-2,4-dienyl isovalerate with high stereochemical purity?

  • Methodology :

  • Use phosphonium salt alkylation with acetoacetate derivatives under controlled deprotonation (e.g., LDA or NaHMDS). Stereoselectivity is enhanced by low temperatures (−78°C) and aprotic solvents (THF) to minimize isomerization .
  • Validate purity via HPLC-UV/Vis with chiral columns and compare retention times against stereoisomer standards .

Q. How does this compound function in plant-insect ecological interactions?

  • Methodology :

  • Conduct olfactometry assays to test insect behavioral responses (e.g., attraction/repulsion). For example, apple codling moth (Cydia pomonella) exhibits dose-dependent attraction to this compound in field trials .
  • Pair electroantennography (EAG) with gas chromatography to identify bioactive thresholds in target insect species .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology :

  • Perform meta-analysis of dose-response curves and experimental conditions (e.g., solvent purity, bioassay protocols). Contradictions often arise from variations in stereochemical purity or impurities like (2E,4E)-isomers .
  • Use multivariate statistics (PCA or PLS-DA) to correlate compound concentration with biological outcomes (e.g., pheromone vs. repellent activity) in controlled environments .

Q. What experimental strategies optimize the stability of this compound in long-term storage for ecological studies?

  • Methodology :

  • Store in argon-purged amber vials at −20°C to prevent oxidation. Monitor degradation via accelerated stability testing (40°C/75% RH) and quantify breakdown products (e.g., aldehydes) via GC/MS .
  • Add antioxidants (e.g., BHT at 0.01% w/v) to formulations and validate efficacy using kinetic stability assays .

Q. How does stereochemistry impact the compound’s interaction with olfactory receptors in insect models?

  • Methodology :

  • Use molecular docking simulations with homology-modeled insect olfactory receptors (e.g., Drosophila Or67d). Compare binding affinities of (2E,4Z) vs. (2E,4E) isomers .
  • Validate computationally predicted interactions via calcium imaging in heterologously expressed receptor cells .

Data Analysis and Validation

Q. What statistical approaches are critical for analyzing dose-dependent responses in behavioral assays involving this compound?

  • Methodology :

  • Apply probit analysis to calculate EC₅₀ values for attraction/repulsion thresholds. Use ANOVA with Tukey’s post-hoc test to compare treatment groups .
  • For non-linear responses, fit data to logistic regression models and assess goodness-of-fit via AIC/BIC metrics .

Q. How can researchers address discrepancies in reported CAS registry numbers or nomenclature for this compound?

  • Methodology :

  • Cross-reference IUPAC guidelines and authoritative databases (e.g., PubChem, EINECS) to resolve conflicts. For example, CAS 57022-74-9 corresponds to (2E,4E)-isomer, while (2E,4Z) may lack a unique identifier .
  • Validate structural assignments using high-resolution mass spectrometry (HRMS) and isotopic pattern analysis .

Tables for Reference

Key Analytical Parameters for GC/MS Identification
Column: DB-WAX (30 m × 0.25 mm, 0.25 µm)
Carrier Gas: Helium, 1.2 mL/min
Temperature Program: 50°C (2 min) → 240°C at 5°C/min
Characteristic Fragments (m/z): 99 (base peak), 157, 200
Retention Index: 1450–1480 (vs. n-alkanes)
Stereochemical Optimization in Synthesis
Reaction: Alkylation of acetoacetate with phosphonium salt
Conditions: LDA, THF, −78°C, 12 h
Isomeric Ratio (E,Z:E,E): 3.6:1
Purification: Flash chromatography (hexane:EtOAc 9:1)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.